molecular formula C13H19NO B584428 rac-cis-3-[(Phenylmethyl)amino]cyclohexanol CAS No. 1089695-63-5

rac-cis-3-[(Phenylmethyl)amino]cyclohexanol

Cat. No. B584428
M. Wt: 205.301
InChI Key: ADACSZOIFGMJFT-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-cis-3-[(Phenylmethyl)amino]cyclohexanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H19NO and a molecular weight of 205.3 .


Molecular Structure Analysis

The molecular structure of rac-cis-3-[(Phenylmethyl)amino]cyclohexanol consists of a cyclohexanol ring with an amino group substituted with a phenylmethyl group . The ‘rac-cis’ notation indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule.


Physical And Chemical Properties Analysis

Rac-cis-3-[(Phenylmethyl)amino]cyclohexanol is an off-white solid . Its molecular formula is C13H19NO, and it has a molecular weight of 205.3 .

Scientific Research Applications

Therapeutic Use of Retinoids in Cancer Therapy

Retinoids have shown significant promise in cancer therapy, especially in inducing differentiation and/or growth inhibition in various tumor-cell lines through changes in gene expression mediated via specific nuclear receptors. The dramatic antitumor effect of all-trans retinoic acid in patients with acute promyelocytic leukemia highlights the therapeutic potential of retinoids in oncology (Smith et al., 1992).

Biological Activities and Applications of Rosmarinic Acid

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, has been identified for its potential biological activities including antimicrobial, anti-inflammatory, antioxidant, and possibly as a natural preservative in food industry due to its inhibition of lipid peroxidation and bacterial growth (Marchev et al., 2021).

Clinical Activity of Oxaliplatin

Oxaliplatin, a third-generation cisplatin analogue, has displayed preclinical and clinical activity in a wide variety of tumor types, showing efficacy in combination with other drugs for the treatment of colorectal cancer and showing promise in ovarian cancer, among others (Misset et al., 2000).

Chemistry and Biological Activities of Mimosine

Mimosine, a non-protein amino acid, has been found to have various biological activities such as anti-cancer, anti-inflammation, and anti-viral activities. It is a leading compound of interest for the treatment of various diseases due to its potential for being developed into specific inhibitors (Nguyen & Tawata, 2016).

properties

IUPAC Name

(1R,3S)-3-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADACSZOIFGMJFT-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244992
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-cis-3-[(Phenylmethyl)amino]cyclohexanol

CAS RN

1089695-63-5
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.